molecular formula C15H10F3N3O3 B13424339 ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid CAS No. 34580-64-8

((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid

Cat. No.: B13424339
CAS No.: 34580-64-8
M. Wt: 337.25 g/mol
InChI Key: OSBPZONQNBPENH-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridine derivative with the molecular formula C₁₆H₁₁F₃N₃O₃ and a molecular weight of 365.27 g/mol (calculated from its ethyl ester form in and ). It features:

  • A pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system.
  • A 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyrazole ring.
  • An acetic acid moiety linked via an ether bond at the 3-position of the pyridine ring.

Properties

CAS No.

34580-64-8

Molecular Formula

C15H10F3N3O3

Molecular Weight

337.25 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(20-21)24-8-12(22)23/h1-7H,8H2,(H,22,23)

InChI Key

OSBPZONQNBPENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which is then further functionalized to introduce the oxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic Acid 1-(3-(trifluoromethyl)phenyl), 3-(acetic acid) C₁₆H₁₁F₃N₃O₃ 365.27 Moderate toxicity (LD₅₀ >1,000 mg/kg), high lipophilicity
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid 6-(2-methoxyphenyl), 3-methyl, 4-(trifluoromethyl) C₁₇H₁₄F₃N₃O₃ 365.31 Enhanced solubility due to methoxy group; no toxicity data reported
[6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid 6-(1,3-dimethylpyrazol-4-yl), 3-methyl C₁₅H₁₄F₃N₅O₂ 353.30 Potential kinase inhibitor; lower molecular weight improves bioavailability
Ethyl [3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3-methyl, 6-(4-methylphenyl), ethyl ester C₁₉H₁₈F₃N₃O₂ 377.36 Ester form improves membrane permeability; synthetic intermediate
1-(2-Fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid 1-(2-fluorophenyl), 6-(4-fluorophenyl), 4-carboxylic acid C₂₀H₁₂F₂N₃O₂ 364.33 Dual fluorophenyl groups enhance target binding; purity 95%

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Trifluoromethyl Groups : Present in all compounds, these groups improve metabolic stability and electron-withdrawing effects, critical for receptor binding .
  • Aromatic Substituents : Methoxy (in CAS 937605-90-8 ) and fluorophenyl (in C₂₀H₁₂F₂N₃O₂ ) groups modulate solubility and target affinity. For example, the methoxy group in increases hydrophilicity, while fluorophenyl groups enhance π-π stacking .

Biological Activity

The compound ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid is a pyrazole derivative notable for its potential pharmacological activities. Pyrazole derivatives have been widely studied for their biological effects, including antitumor, anti-inflammatory, and antibacterial properties. This article examines the biological activity of this specific compound, drawing on various studies and data.

Chemical Structure and Properties

The chemical structure of ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid can be represented as follows:

  • Molecular Formula : C₁₄H₉F₃N₂O₃
  • Molecular Weight : 328.23 g/mol

The presence of the trifluoromethyl group and the pyrazolo(3,4-b)pyridine moiety contributes to its unique biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key pathways involved in cancer progression. For instance:

  • Inhibition of Kinases : Pyrazole derivatives have shown effectiveness against various kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer cell signaling pathways .
  • Case Study : A study on similar pyrazole compounds demonstrated their ability to inhibit telomerase and Aurora-A kinase, leading to reduced proliferation of cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .
  • Experimental Findings : In vitro studies have shown that related pyrazole derivatives can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives is another area of interest:

  • Activity Spectrum : Compounds similar to ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid have demonstrated activity against various bacterial strains, suggesting a broad-spectrum efficacy .
  • Mechanism of Action : The disruption of bacterial cell membranes has been proposed as a mechanism through which these compounds exert their antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Key Modifications : Variations in substituents on the pyrazole ring and the introduction of different functional groups can significantly alter the potency and selectivity of these compounds against specific biological targets .
ModificationEffect on Activity
Trifluoromethyl GroupEnhances lipophilicity and cellular uptake
Hydroxy GroupIncreases interaction with target proteins
Acetic Acid MoietyModulates solubility and bioavailability

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